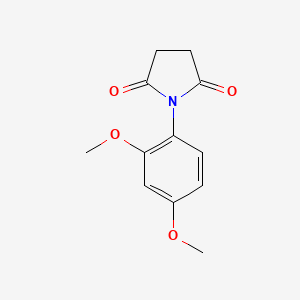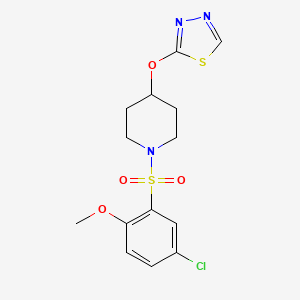
Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound used as a precursor in the synthesis of fentanyl and its analogues . It is also known as 1-BOC-4-(4-fluorophenylamino)-piperidine . This compound is used as a heterocyclic derivative and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is C16H23FN2O2 . The molar mass is 294.36 . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis
This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
The density of Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is approximately 1.159 g/cm3 . The boiling point is predicted to be around 400.4°C .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
作用機序
Target of Action
Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl , a potent synthetic opioid. The primary target of fentanyl is the mu-opioid receptor in the central nervous system. This receptor plays a crucial role in pain perception and reward.
Biochemical Pathways
The biochemical pathway primarily affected by fentanyl is the opioid signaling pathway . When fentanyl binds to the mu-opioid receptor, it triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of fentanyl, synthesized from Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, involves rapid absorption and distribution, with a high lipid solubility contributing to its potent analgesic effect. It undergoes hepatic metabolism and is excreted in urine and feces. The bioavailability of fentanyl can be influenced by factors such as route of administration, patient’s physiological condition, and presence of other drugs .
Result of Action
The molecular and cellular effects of fentanyl’s action include decreased perception of pain, sedation, and changes in mood. At higher doses, it can cause respiratory depression, which is the primary cause of overdose deaths .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, and subsequently fentanyl, can be influenced by various environmental factors. These include temperature and pH conditions during synthesis, storage conditions, and the presence of other substances that may interact with fentanyl. For example, certain drugs can inhibit or induce the enzymes involved in fentanyl’s metabolism, thereby affecting its potency and duration of action .
特性
IUPAC Name |
tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERYNIULZCFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |
CAS RN |
1198286-42-8 |
Source


|
| Record name | tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)


![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)
![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)
![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2848370.png)


